Lathosterol

Descripción

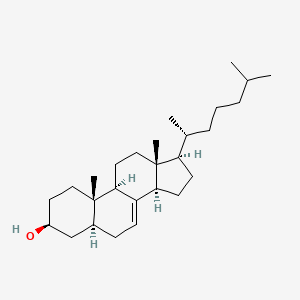

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVFFXVYBHFIHY-SKCNUYALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015889 | |

| Record name | Lathosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lathosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-99-9 | |

| Record name | Lathosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lathosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lathosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lathosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122.0 °C | |

| Record name | Lathosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lathosterol in the Kandutsch-Russell Pathway of Cholesterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid for human life, is synthesized through a complex cascade of enzymatic reactions. The final stages of this synthesis can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell pathway. This technical guide provides an in-depth exploration of the Kandutsch-Russell pathway, with a specific focus on the pivotal role of its key intermediate, lathosterol. A comprehensive understanding of this pathway and its intermediates is critical for researchers investigating lipid metabolism, genetic disorders of cholesterol synthesis, and for professionals in drug development targeting cholesterol-related pathologies.

The Kandutsch-Russell Pathway: An Overview

The Kandutsch-Russell pathway is a branch of the post-squalene cholesterol biosynthesis route. A defining feature of this pathway is the early reduction of the C24-C25 double bond in the side chain of sterol intermediates. This pathway is particularly prominent in specific tissues, such as the skin.

The conversion of lanosterol to cholesterol via the Kandutsch-Russell pathway involves a series of enzymatic steps. A crucial reaction in this sequence is the conversion of this compound to 7-dehydrocholesterol. This reaction is catalyzed by the enzyme this compound 5-desaturase, encoded by the SC5D gene.[1][2]

The Central Role of this compound

This compound (cholest-7-en-3β-ol) is a key sterol intermediate in the Kandutsch-Russell pathway. Its metabolism is a critical control point in this biosynthetic route. The enzyme this compound 5-desaturase introduces a double bond at the C5 position of the this compound sterol ring, yielding 7-dehydrocholesterol, the direct precursor to cholesterol.[1][2]

A deficiency in the SC5D enzyme leads to a rare and severe autosomal recessive genetic disorder known as lathosterolosis.[3][4][5] This condition is characterized by a significant accumulation of this compound in the plasma and tissues, accompanied by a decrease in cholesterol levels.[2] The clinical manifestations of lathosterolosis can be severe, including multiple congenital anomalies, developmental delay, and liver disease, underscoring the critical importance of the proper functioning of this pathway.[3][6]

Quantitative Data on this compound

The quantification of this compound is a key diagnostic and research tool for studying the Kandutsch-Russell pathway and its associated disorders. The following tables summarize key quantitative data related to this compound levels in different physiological and pathological states.

| Parameter | Value | Reference |

| This compound in Lathosterolosis Patients (Plasma) | ||

| Pre-treatment this compound level (case 1) | 13.04 ± 2.65 mg/dL | [7] |

| Post-liver transplantation this compound level (case 1) | 0.61 mg/dL | [7] |

| This compound in Lathosterolosis Patients (Fibroblasts) | ||

| This compound as % of total sterols (severe phenotype) | 35% | [8] |

| This compound as % of total sterols (intermediate phenotype) | 12.5% | [8] |

| This compound as % of total sterols (milder phenotype) | 1.48% | [8] |

Table 1: this compound Levels in Lathosterolosis. This table presents reported this compound concentrations in patients diagnosed with lathosterolosis, highlighting the significant accumulation of this sterol.

| Treatment | Effect on this compound Levels | Reference |

| Simvastatin (20 mg daily for 1 week in healthy volunteers) | ||

| Decrease in serum this compound | 55-73% | [3] |

| Simvastatin (in patients with AD or mild cognitive impairment) | ||

| Decrease in cerebrospinal fluid this compound | 20% | |

| Decrease in plasma this compound | 33% | |

| Simvastatin (in a patient with lathosterolosis) | ||

| Outcome | Normalization of blood this compound level | [8] |

Table 2: Effects of Simvastatin on this compound Levels. This table summarizes the impact of simvastatin, an HMG-CoA reductase inhibitor, on this compound concentrations.

Experimental Protocols for this compound Quantification

The accurate measurement of this compound in biological samples is predominantly achieved through mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of this compound in Plasma by GC-MS

This protocol outlines a typical workflow for the analysis of this compound in human plasma.

1. Sample Preparation:

-

Internal Standard Spiking: To 100 µL of plasma, add a known amount of an internal standard, such as 5α-cholestane (1 µg) or deuterated this compound (this compound-d7), to correct for variations during sample processing and analysis.[5]

-

Saponification (Alkaline Hydrolysis): Add 1 mL of 1 M potassium hydroxide (KOH) in ethanol to the plasma sample. Incubate at 60°C for 1 hour to hydrolyze steryl esters, releasing free sterols.[5]

-

Extraction: After cooling, extract the unsaponifiable lipids (including this compound and cholesterol) with an organic solvent like hexane.

-

Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

-

To enhance volatility for GC analysis, convert the sterols to their trimethylsilyl (TMS) ethers.

-

Add a silylating agent, such as a 1:1 (v/v) mixture of pyridine and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[5]

-

Incubate the mixture at 60°C for 1 hour.[5]

3. GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound-TMS (e.g., m/z 458, 255, 213) and the internal standard.[5]

-

4. Quantification:

-

Calculate the concentration of this compound based on the ratio of the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is crucial for a clear understanding of the complex processes involved in this compound metabolism and analysis.

Caption: The Kandutsch-Russell pathway of cholesterol synthesis, highlighting the conversion of this compound.

Caption: Experimental workflow for the quantification of this compound in plasma by GC-MS.

Enzyme Kinetics of this compound 5-Desaturase (SC5D)

Conclusion

This compound is a cornerstone intermediate of the Kandutsch-Russell pathway of cholesterol synthesis. Its proper metabolism is essential for maintaining cholesterol homeostasis, and disruptions in its conversion, as seen in lathosterolosis, have severe physiological consequences. The ability to accurately quantify this compound through advanced analytical techniques like GC-MS and LC-MS/MS is invaluable for both clinical diagnostics and for advancing our understanding of lipid metabolism. For researchers and drug development professionals, a deep understanding of the biochemistry of this compound, the enzymology of SC5D, and the methodologies for its analysis provides a solid foundation for investigating dyslipidemias, genetic disorders, and for the development of novel therapeutic strategies targeting cholesterol synthesis.

References

- 1. diseases.jensenlab.org [diseases.jensenlab.org]

- 2. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]

- 3. Sterol-C5-desaturase-like - Wikipedia [en.wikipedia.org]

- 4. SC5D sterol-C5-desaturase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Reactome | SC5D desaturates LTHSOL to 7-dehydroCHOL [reactome.org]

- 6. Molecular cloning and structural analysis of human sterol C5 desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. Properties and kinetics of membrane-bound enzymes when both the enzyme and substrate are components of the same microsomal membrane. Studies on this compound 5-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Lathosterol in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathosterol, a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, serves as a critical precursor to cholesterol and a reliable biomarker for endogenous cholesterol synthesis. This technical guide provides a comprehensive overview of the physiological role of this compound in lipid metabolism. It delves into its function within the cholesterol biosynthesis pathway, its utility as a clinical marker for assessing cholesterol synthesis rates, and its implications in various physiological and pathological states, including hypercholesterolemia and the rare genetic disorder, lathosterolosis. This document details established experimental protocols for this compound quantification, presents quantitative data on its plasma concentrations in response to therapeutic interventions, and illustrates key metabolic and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers, clinicians, and professionals in drug development engaged in the study of lipid metabolism and the development of lipid-modifying therapies.

Introduction: this compound as a Central Figure in Cholesterol Homeostasis

Cholesterol, an essential structural component of cellular membranes and a precursor for steroid hormones and bile acids, is either absorbed from the diet or synthesized endogenously.[1][2] The intricate process of cholesterol biosynthesis is tightly regulated to maintain cellular and whole-body homeostasis. This compound (cholest-7-en-3β-ol) is a pivotal intermediate in the Kandutsch-Russell pathway, one of the two major routes for cholesterol synthesis from lanosterol.[3][4] Its position as the direct precursor to 7-dehydrocholesterol, which is subsequently converted to cholesterol, makes it an excellent indicator of the rate of cholesterol biosynthesis.[5][6]

The concentration of this compound in the plasma is directly proportional to the activity of the cholesterol synthesis pathway, primarily reflecting hepatic cholesterol production.[5] This has led to the widespread use of the plasma this compound-to-cholesterol ratio as a robust biomarker for whole-body cholesterol synthesis in both clinical research and practice.[2][5] Measuring this compound levels provides valuable insights into the metabolic effects of dietary interventions, the efficacy of cholesterol-lowering medications such as statins, and the underlying pathophysiology of lipid disorders.[7][8][9] Furthermore, the study of this compound is crucial for understanding rare genetic disorders of cholesterol metabolism, most notably lathosterolosis, which is caused by a deficiency in the enzyme that metabolizes this compound.[10][11]

This guide will explore the multifaceted role of this compound in lipid metabolism, covering its biochemical synthesis, its function as a biomarker, and its clinical relevance.

The Kandutsch-Russell Pathway: The Synthetic Route to Cholesterol via this compound

The biosynthesis of cholesterol from lanosterol can proceed via two main pathways: the Bloch pathway and the Kandutsch-Russell pathway.[3][4][12] While both pathways involve a series of enzymatic reactions to modify the sterol nucleus and side chain, the Kandutsch-Russell pathway is characterized by the early saturation of the C24-C25 double bond of the side chain.[12] this compound is a key intermediate specific to this pathway.

The enzymatic steps leading to and from this compound in the Kandutsch-Russell pathway are as follows:

-

Zymosterol to 5α-cholesta-7,24-dien-3β-ol: The pathway diverges from the Bloch pathway at the level of zymosterol.

-

5α-cholesta-7,24-dien-3β-ol to this compound: A series of enzymatic reactions leads to the formation of this compound.

-

This compound to 7-Dehydrocholesterol (7-DHC): this compound is converted to 7-DHC by the enzyme This compound oxidase (SC5D) . This is a critical step, and a deficiency in this enzyme leads to lathosterolosis.[10][11]

-

7-Dehydrocholesterol to Cholesterol: The final step in the pathway is the reduction of the C7-C8 double bond of 7-DHC by 7-dehydrocholesterol reductase (DHCR7) to form cholesterol.[6]

The activity of this pathway is transcriptionally regulated, primarily by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) .[1][13][14] When cellular cholesterol levels are low, SREBP-2 is activated and upregulates the expression of genes encoding enzymes in the cholesterol biosynthesis pathway, including those involved in the Kandutsch-Russell pathway.[1][14] Conversely, high cellular cholesterol levels suppress SREBP-2 activation, thereby downregulating cholesterol synthesis.[1]

Figure 1: Simplified Kandutsch-Russell Pathway for Cholesterol Biosynthesis.

This compound as a Biomarker of Cholesterol Synthesis: Quantitative Data

The plasma concentration of this compound, and more specifically its ratio to total cholesterol, is a widely accepted surrogate marker for whole-body cholesterol synthesis.[5] This section presents quantitative data on plasma this compound levels in various populations and in response to different interventions.

This compound Levels in Health and Disease

Plasma this compound concentrations are altered in various pathological conditions, most notably in familial hypercholesterolemia and the rare genetic disorder lathosterolosis.

| Condition | This compound Concentration (μmol/L) | This compound/Cholesterol Ratio (μg/mg) | Reference |

| Healthy Adults | 0.5 - 16.0 | 0.71 ± 0.11 | [11],[15] |

| Familial Hypercholesterolemia (FH) | Elevated | Lower than healthy controls | [16] |

| Familial Combined Hyperlipidemia (FCH) | Elevated by 51% (p<0.001) vs. normolipidemic relatives | 17-22% higher vs. normolipidemic relatives | [17][18] |

| Lathosterolosis | 54 - 219.8 (markedly elevated) | N/A | [11][19] |

Impact of Therapeutic Interventions on this compound Levels

Pharmacological and dietary interventions aimed at lowering cholesterol levels often impact the rate of cholesterol synthesis, which is reflected in changes in plasma this compound concentrations.

| Intervention | This compound Concentration Change | This compound/Cholesterol Ratio Change | Reference |

| Simvastatin (in FH patients) | - | 47% decrease | [5] |

| Atorvastatin (80 mg/day) | - | 68% decrease | [7] |

| Rosuvastatin (40 mg/day) | - | 64% decrease | [7] |

| Phytosterol Supplementation (1.6 g/day ) | No significant change in absolute concentration | Increased | [20] |

| Phytosterol-abundant diet (449 mg/2000 kcal) | - | 82% increase | [15] |

Experimental Protocols for this compound Quantification

Accurate and precise measurement of this compound is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a typical GC-MS method for the quantification of plasma this compound.

1. Sample Preparation (Alkaline Hydrolysis and Derivatization):

-

Hydrolysis: To 100 µL of plasma, add an internal standard (e.g., 1 µg of 5α-cholestane). Add 1 mL of 1 mol/L KOH in ethanol. Incubate at 60°C for 1 hour to hydrolyze sterol esters.

-

Extraction: After cooling, extract the free sterols with hexane.

-

Derivatization: Evaporate the hexane extract to dryness under a stream of nitrogen. Reconstitute the residue in a silylating solution (e.g., pyridine and BSTFA with 1% TMCS, 1:1 v/v) and incubate at 60°C for 1 hour to form trimethylsilyl (TMS) ethers of the sterols.[21]

2. GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a capillary column suitable for sterol separation (e.g., 30m x 0.25mm, 100% dimethyl polysiloxane).

-

Carrier Gas: Helium at a constant linear velocity (e.g., 45.8 cm/s).

-

Oven Program: Isothermal at 280°C.

-

-

Mass Spectrometry:

-

Ionization: Electron impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound-TMS (e.g., m/z 458, 255, 213) and the internal standard.[21]

-

3. Quantification:

-

Quantify this compound based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with known concentrations of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a UPLC-MS/MS method for this compound quantification.

1. Sample Preparation (Liquid-Liquid Extraction):

-

Extraction: To 50 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., this compound-d7). Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., n-hexane or a mixture of methanol and acetonitrile).

-

Evaporation and Reconstitution: Separate the organic layer, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: Use a high-resolution column (e.g., Thermo Hypersil GOLD, 2.1 x 100 mm, 1.9 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water containing a small amount of formic acid (e.g., 83:17 v/v).[8]

-

-

Mass Spectrometry:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity. Monitor a specific precursor-to-product ion transition for this compound (e.g., m/z 369.4 → 95.1) and its deuterated internal standard.[8]

-

3. Quantification:

-

Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.

Figure 2: Experimental Workflows for this compound Quantification.

Regulatory Role of this compound in Lipid Metabolism

While this compound is primarily recognized as a cholesterol precursor, its role in the regulation of lipid metabolism is largely indirect, mediated through its contribution to the overall cellular cholesterol pool.

Indirect Regulation via the SREBP Pathway

The master regulators of cholesterol homeostasis are the SREBP transcription factors, particularly SREBP-2 for cholesterol synthesis.[1][14] The SREBP-2 pathway is exquisitely sensitive to cellular cholesterol levels. When cholesterol levels are high, the SREBP-2 precursor protein is retained in the endoplasmic reticulum, preventing its activation and subsequent translocation to the nucleus.[1] This leads to a downregulation of the transcription of genes encoding enzymes of the cholesterol biosynthetic pathway.

Conversely, when cellular cholesterol is depleted, SREBP-2 is processed and activated, leading to increased transcription of these genes and a subsequent increase in cholesterol synthesis. As an intermediate in this pathway, this compound levels will rise and fall in concert with the overall flux through the pathway, but it is the end-product, cholesterol, that exerts the primary feedback control on SREBP-2.

This compound and Nuclear Receptors

Some cholesterol precursors and metabolites, such as oxysterols, have been identified as ligands for nuclear receptors, including the Liver X Receptors (LXRs) and Retinoid-related Orphan Receptors (RORs).[22][23][24] These receptors play important roles in regulating the expression of genes involved in cholesterol transport, storage, and catabolism. While there is extensive research on oxysterols as nuclear receptor ligands, there is currently limited direct evidence to suggest that this compound itself acts as a potent and specific ligand for these receptors. The primary regulatory influence of this compound on gene expression is likely through its conversion to cholesterol and the subsequent impact on SREBP-2 activity.

References

- 1. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactome | Zymostenol biosynthesis via this compound (Kandutsch-Russell pathway) [reactome.org]

- 5. Serum this compound concentration is an indicator of whole-body cholesterol synthesis in humans [repository.tno.nl]

- 6. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the effects of maximal dose atorvastatin and rosuvastatin therapy on cholesterol synthesis and absorption markers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of phytosterol supplementation on lipid profiles and apolipoproteins: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association between cholesterol synthesis/absorption markers and effects of cholesterol lowering by atorvastatin among patients with high risk of coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lathosterolosis: A Disorder of Cholesterol Biosynthesis Resembling Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lathosterolosis: A Relatively Mild Case with Cataracts and Learning Difficulties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Effects of Phytosterols Present in Natural Food Matrices on Cholesterol Metabolism and LDL-Cholesterol: A Controlled Feeding Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Association between Familial Hypercholesterolemia and Serum Levels of Cholesterol Synthesis and Absorption Markers: The CACHE Study FH Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Successful treatment of lathosterolosis: A rare defect in cholesterol biosynthesis—A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Plasma this compound measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficacy and safety of statin therapy in children with familial hypercholesterolemia: a randomized, double-blind, placebo-controlled trial with simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Nuclear hormone receptors put immunity on sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What are Nuclear Receptor Ligands? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Conversion of Lathosterol to 7-Dehydrocholesterol

An In-depth Examination of a Critical Step in Cholesterol Biosynthesis

This technical guide provides a comprehensive overview of the biochemical conversion of lathosterol to 7-dehydrocholesterol (7-DHC), a pivotal reaction in the Kandutsch-Russell pathway of cholesterol synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic process, its clinical significance, relevant quantitative data, and established experimental protocols.

The Biochemical Pathway: From this compound to a Key Precursor

The synthesis of cholesterol is a complex, multi-step process involving numerous enzymes. One of the final steps in the primary pathway for cholesterol synthesis in humans, the Kandutsch-Russell pathway, is the desaturation of this compound to form 7-dehydrocholesterol (7-DHC).[1][2] This reaction is critical as 7-DHC is the immediate precursor to cholesterol.[2][3] Furthermore, 7-DHC serves as the provitamin-D3, which is converted to vitamin D3 in the skin upon exposure to UVB radiation.[4][5]

The conversion of this compound to 7-DHC is catalyzed by the enzyme This compound oxidase , also known as sterol-C5-desaturase (SC5D) .[4][6] This enzymatic reaction occurs at the endoplasmic reticulum membrane.[7] It involves the introduction of a double bond at the C5-C6 position of the sterol's B-ring, an oxidation reaction that transforms this compound into 7-dehydrocholesterol.[6][7][8] The gene encoding this crucial enzyme is the SC5D gene.[8][9]

Caption: Conversion of this compound to 7-Dehydrocholesterol.

Clinical Significance: Lathosterolosis

A deficiency in the SC5D enzyme, caused by mutations in the SC5D gene, leads to a rare autosomal recessive metabolic disorder known as lathosterolosis .[10][11] This condition disrupts the normal cholesterol synthesis pathway, resulting in an accumulation of this compound in the body and a potential deficiency in cholesterol and its derivatives.

Clinical manifestations of lathosterolosis can be severe and may include:

-

Developmental delay and intellectual disability[11]

-

Dysmorphic facial features[11]

-

Bilateral cataracts[11]

-

Liver dysfunction, ranging from elevated transaminases to fibrosis[11]

The diagnosis is confirmed by plasma sterol analysis, which reveals significantly elevated levels of this compound, and by genetic sequencing of the SC5D gene to identify pathogenic variants.[11] Lathosterolosis is one of several inborn errors of cholesterol synthesis, which also includes the more common Smith-Lemli-Opitz syndrome (SLOS). SLOS is caused by a defect in the subsequent enzyme, 7-dehydrocholesterol reductase (DHCR7), which converts 7-DHC to cholesterol, leading to an accumulation of 7-DHC.[2][12][13]

Quantitative Data

Quantitative analysis of sterol levels is fundamental for diagnosing and monitoring disorders of cholesterol synthesis. The table below summarizes key concentration data related to the this compound to 7-DHC pathway.

| Analyte | Condition/Tissue | Concentration | Reference |

| This compound | Normal Plasma | < 10 µmol/L | [11] |

| Lathosterolosis Plasma (Case Report) | 54 µmol/L | [11] | |

| 7-Dehydrocholesterol (7-DHC) | Human Skin (Stratum basale/spinosum) | ~25–50 µg/cm² | [4] |

Experimental Protocols

Investigating the conversion of this compound to 7-DHC involves biochemical and genetic methodologies. The following protocols outline standard approaches used in research and clinical diagnostics.

Protocol: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for quantifying sterol precursors like this compound and 7-DHC in biological samples.

Objective: To measure the concentration of this compound and other sterols in plasma or cultured cells.

Methodology:

-

Sample Preparation: Plasma samples or cell lysates are collected. An internal standard (e.g., epicoprostanol) is added for accurate quantification.

-

Lipid Extraction: Lipids are extracted from the sample using an organic solvent mixture, typically chloroform/methanol.

-

Saponification: The lipid extract is subjected to alkaline hydrolysis (saponification) using potassium hydroxide in ethanol to release sterols from their esterified forms.

-

Derivatization: The free sterols are then derivatized, commonly by silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), to increase their volatility for gas chromatography.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

The sterols are separated on a capillary column based on their boiling points and interaction with the column's stationary phase.

-

The mass spectrometer fragments the eluted compounds and detects the resulting ions, allowing for identification and quantification based on their unique mass spectra and retention times compared to known standards.

-

-

Data Analysis: The concentration of this compound is calculated by comparing its peak area to that of the internal standard. Elevated levels are indicative of a block in the cholesterol synthesis pathway at the SC5D step.[11]

Protocol: Genetic Analysis of the SC5D Gene

Objective: To identify disease-causing mutations in the SC5D gene in patients with suspected lathosterolosis.

Methodology:

-

DNA Extraction: Genomic DNA is isolated from a patient's blood or saliva sample.

-

PCR Amplification: The exons and flanking intron regions of the SC5D gene are amplified using the polymerase chain reaction (PCR).

-

DNA Sequencing: The amplified DNA fragments are sequenced using Sanger sequencing or a next-generation sequencing (NGS) panel that includes the SC5D gene.

-

Sequence Analysis: The patient's DNA sequence is compared to the reference human genome sequence. Any identified variants are analyzed for their potential pathogenicity using bioinformatics tools and population frequency databases.

-

Diagnosis Confirmation: The identification of two pathogenic variants (one on each allele) in the SC5D gene confirms the diagnosis of autosomal recessive lathosterolosis.[11]

Caption: Diagnostic workflow for Lathosterolosis.

References

- 1. Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. Smith–Lemli–Opitz syndrome - Wikipedia [en.wikipedia.org]

- 3. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Sterol-C5-desaturase-like - Wikipedia [en.wikipedia.org]

- 7. Reactome | SC5D desaturates LTHSOL to 7-dehydroCHOL [reactome.org]

- 8. genecards.org [genecards.org]

- 9. SC5D sterol-C5-desaturase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. diseases.jensenlab.org [diseases.jensenlab.org]

- 11. Successful treatment of lathosterolosis: A rare defect in cholesterol biosynthesis—A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Genetic Disorders of Lathosterol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genetic disorders of lathosterol metabolism represent a group of ultra-rare inborn errors of cholesterol biosynthesis. The primary and most well-characterized of these is lathosterolosis, an autosomal recessive condition caused by mutations in the SC5D gene, leading to a deficiency of the enzyme this compound 5-desaturase. This enzymatic block results in the accumulation of the cholesterol precursor this compound and a subsequent disruption of cholesterol homeostasis, leading to a complex and severe clinical phenotype. This guide provides a comprehensive technical overview of the core aspects of these disorders, including the underlying biochemistry, genetic etiology, clinical manifestations, diagnostic methodologies, and current and future therapeutic strategies. It is intended to serve as a resource for researchers, clinicians, and professionals involved in the development of novel diagnostics and therapeutics for these challenging conditions.

The Biochemical Core: this compound in Cholesterol Biosynthesis

Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex multi-enzyme pathway. One of the final steps in this pathway is the conversion of this compound to 7-dehydrocholesterol, a reaction catalyzed by the enzyme this compound 5-desaturase (EC 1.14.19.20), also known as sterol-C5-desaturase.[1][2] This enzymatic step is a critical juncture in the Kandutsch-Russell pathway of cholesterol biosynthesis.[3]

This compound itself is a sterol that differs from cholesterol only by the position of a double bond in the B-ring of the sterol nucleus.[4] Its proper metabolism is essential for maintaining the delicate balance of sterol intermediates and the final cholesterol output.

The Cholesterol Biosynthesis Pathway: A Visual Representation

The following diagram illustrates the terminal steps of the cholesterol biosynthesis pathway, highlighting the position of this compound 5-desaturase and the consequence of its deficiency.

Lathosterolosis: The Primary Genetic Disorder

Lathosterolosis (OMIM #607330) is the only well-defined genetic disorder directly resulting from a defect in this compound metabolism.[5][6] It is an autosomal recessive condition, meaning an individual must inherit two mutated copies of the responsible gene to be affected.[5]

Genetic Basis: Mutations in the SC5D Gene

Lathosterolosis is caused by pathogenic variants in the Sterol-C5-Desaturase (SC5D) gene, located on chromosome 11q23.3.[6][7] The SC5D gene encodes the this compound 5-desaturase enzyme.[1][2] A variety of mutations in this gene have been identified in affected individuals, leading to a loss or significant reduction of enzyme function.

Clinical Phenotype

Lathosterolosis is an extremely rare and severe multi-system disorder, with fewer than ten cases reported in the medical literature.[5] The clinical presentation is characterized by a constellation of congenital anomalies and developmental issues, including:

-

Neurological: Global developmental delay, intellectual disability, and microcephaly are consistent features.[5] Hypotonia is also common.[5]

-

Craniofacial Dysmorphism: Affected individuals often present with characteristic facial features, such as bitemporal narrowing, a sloping forehead, epicanthal folds, ptosis, a broad nasal tip, anteverted nares, a long philtrum, a high-arched palate, and micrognathia.[5][6]

-

Ophthalmological: Cataracts are a frequent finding.[5]

-

Skeletal: Digit anomalies, including postaxial polydactyly and syndactyly (webbing) of the toes, are common.[5][6]

-

Hepatic: Liver disease is a significant component of the phenotype, ranging from asymptomatic elevation of liver enzymes to progressive cholestasis, cirrhosis, and liver failure.[5][6]

It is important to note that the clinical features of lathosterolosis show significant overlap with Smith-Lemli-Opitz syndrome (SLOS), another, more common, inborn error of cholesterol biosynthesis caused by a deficiency in the final enzyme of the pathway, 7-dehydrocholesterol reductase.[5] This clinical similarity underscores the importance of biochemical and genetic testing for a definitive diagnosis.

Pathophysiology: The Dual Insult of Precursor Accumulation and Cholesterol Deficiency

The pathophysiology of lathosterolosis is thought to be a consequence of two main factors:

-

Accumulation of this compound: The build-up of this compound and potentially other upstream sterol intermediates may have direct toxic effects on cells and tissues.[5] The accumulation of abnormal sterols can disrupt cell membrane function and intracellular signaling pathways.

-

Cholesterol Deficiency: Although not always reflected in plasma cholesterol levels, a deficiency of cholesterol at the cellular level, particularly during critical periods of embryonic development, can have profound consequences.[8]

A key signaling pathway affected by disrupted cholesterol metabolism is the Hedgehog signaling pathway . Cholesterol is essential for the proper processing and function of Hedgehog proteins, which are critical for embryonic patterning and development.[9] A deficiency in cholesterol can lead to impaired Hedgehog signaling, contributing to many of the congenital malformations seen in lathosterolosis and other cholesterol biosynthesis disorders.[8]

Quantitative Data in Lathosterolosis

Precise quantitative data is crucial for the diagnosis and monitoring of lathosterolosis. The hallmark of the disease is a significant elevation of this compound in plasma and tissues.

| Analyte | Patient Population | Concentration Range | Control/Normal Range | Citation(s) |

| This compound (Plasma) | Lathosterolosis | 81.6 µmol/L to 219.8 µmol/L | <18 µmol/L or 0.5-16.0 µmol/L | [9][10] |

| This compound (Fibroblasts) | Lathosterolosis | 1.48% to 35% of total sterols | Not typically measured | [9] |

| 7-Dehydrocholesterol (Plasma) | Lathosterolosis | Normal to low | <0.65 µmol/L | [9] |

| Cholesterol (Plasma) | Lathosterolosis | Normal to low | Varies by age | [9][10] |

Note: The reported values are from a limited number of case studies and may not represent the full spectrum of the disease.

Experimental Protocols

Biochemical Analysis: Plasma Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

The definitive biochemical diagnosis of lathosterolosis is made by demonstrating an elevated level of this compound in plasma. GC-MS is the gold standard for this analysis.

Principle: Sterols in a plasma sample are first hydrolyzed, then extracted and derivatized to make them volatile. The derivatized sterols are then separated by gas chromatography and identified and quantified by mass spectrometry.

Detailed Methodology:

-

Sample Preparation:

-

Extraction:

-

After cooling, add a known volume of n-hexane and vortex to extract the non-saponifiable lipids (including sterols).

-

Centrifuge to separate the phases and collect the upper hexane layer.

-

Repeat the extraction.

-

Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

-

-

Derivatization:

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., 100% dimethyl polysiloxane) to separate the sterols based on their boiling points and interactions with the column's stationary phase.[11] An example temperature program could be: initial temperature of 180°C, ramp to 280°C at 10°C/min, and hold for 15 minutes.

-

Mass Spectrometry: As the separated sterols elute from the GC column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the fragments.

-

Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of this compound to that of the internal standard and referencing a calibration curve. Selected ion monitoring (SIM) can be used to increase sensitivity and specificity.[12]

-

Molecular Genetic Analysis: Sequencing of the SC5D Gene

Confirmation of the diagnosis and carrier testing requires molecular analysis of the SC5D gene.

Principle: The DNA sequence of the SC5D gene is determined to identify pathogenic variants. This can be done by Sanger sequencing of individual exons or by using a next-generation sequencing (NGS) panel that includes SC5D.

Detailed Methodology (Sanger Sequencing):

-

DNA Extraction: Genomic DNA is extracted from a patient's blood sample using a commercially available kit.

-

PCR Amplification:

-

Design primers to amplify each of the coding exons and adjacent intronic regions of the SC5D gene.

-

Perform polymerase chain reaction (PCR) for each exon using the patient's genomic DNA as a template.

-

-

PCR Product Purification: The amplified PCR products are purified to remove unincorporated primers and dNTPs.

-

Sequencing Reaction:

-

Perform cycle sequencing reactions using the purified PCR products, a sequencing primer (either the forward or reverse PCR primer), fluorescently labeled dideoxynucleotides (ddNTPs), and DNA polymerase.

-

-

Capillary Electrophoresis: The sequencing reaction products are separated by size using capillary electrophoresis. A laser excites the fluorescent labels on the ddNTPs, and a detector records the color of the fluorescence at each position.

-

Sequence Analysis: The raw data is converted into a DNA sequence chromatogram. This sequence is then aligned to the reference sequence of the SC5D gene to identify any variations.

Next-Generation Sequencing (NGS) Panels:

For a broader diagnostic approach, especially when the clinical picture is not entirely specific to lathosterolosis, an NGS panel that includes multiple genes associated with inborn errors of cholesterol metabolism can be employed.[13][14] These panels allow for the simultaneous sequencing of many genes, providing a more comprehensive and efficient diagnostic tool.[15][16]

Therapeutic Strategies and Drug Development

Currently, there is no cure for lathosterolosis, and treatment is largely supportive.[17] However, several therapeutic strategies have been explored, and ongoing research aims to develop more effective treatments.

Current Approaches

-

Supportive Care: This is the mainstay of management and includes nutritional support, developmental therapies, and management of specific symptoms such as cataracts and liver disease.[5]

-

Simvastatin Therapy: Simvastatin, an HMG-CoA reductase inhibitor, has been used in a few patients with lathosterolosis.[5] By inhibiting an early step in the cholesterol biosynthesis pathway, simvastatin aims to reduce the production and accumulation of this compound.[5] Some reports have shown a reduction in plasma this compound levels and, in some cases, clinical improvement.[5][7] However, its long-term efficacy and safety in this population have not been established.[5]

-

Liver Transplantation: In cases of end-stage liver disease, liver transplantation has been performed.[5][6] This procedure can correct the metabolic defect in the liver, leading to a normalization of plasma this compound levels and stabilization of liver function.[5]

Future Directions and Drug Development

The development of novel therapies for ultra-rare diseases like lathosterolosis faces significant challenges, including small patient populations for clinical trials and a limited understanding of the disease's natural history.[4][18] However, several avenues for future drug development are being explored for monogenic metabolic disorders:

-

Gene Therapy: The goal of gene therapy would be to deliver a functional copy of the SC5D gene to the patient's cells, thereby restoring the deficient enzyme activity.[19][20] For liver-directed metabolic disorders, adeno-associated virus (AAV) vectors are a promising delivery vehicle.[13][20]

-

mRNA Therapy: This approach involves delivering messenger RNA (mRNA) encoding the functional SC5D enzyme to the target cells, allowing for transient production of the correct protein.[21]

-

Small Molecule Chaperones: For certain types of mutations that cause protein misfolding, small molecule chaperones could potentially be developed to stabilize the mutant enzyme and restore some level of activity.

The path to developing new treatments for lathosterolosis will require a deeper understanding of the disease's pathophysiology, the development of reliable animal and cellular models, and innovative approaches to clinical trial design for ultra-rare diseases.[14][22][23]

Conclusion

Genetic disorders of this compound metabolism, exemplified by lathosterolosis, are devastating conditions with significant unmet medical needs. While our understanding of the genetic and biochemical basis of lathosterolosis has advanced, the development of effective therapies remains a major challenge. This technical guide provides a foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating scientific knowledge into tangible clinical benefits for individuals affected by these rare disorders. Continued research into the fundamental mechanisms of the disease, coupled with advancements in therapeutic technologies, holds promise for a future where more effective treatments are available.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Reactome | Zymostenol biosynthesis via this compound (Kandutsch-Russell pathway) [reactome.org]

- 4. Why Is Drug Development for Rare Diseases So Challenging? [picnichealth.com]

- 5. Lathosterolosis - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Orphanet: Lathosterolosis [orpha.net]

- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Lathosterolosis: A Disorder of Cholesterol Biosynthesis Resembling Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Basis of Unequal Alternative Splicing of Human SCD5 and Its Alteration by Natural Genetic Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma this compound measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gene therapy for monogenic liver diseases: clinical successes, current challenges and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Challenges and Possible Strategies to Address Them in Rare Disease Drug Development: A Statistical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeted Next Generation Sequencing in Patients with Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Utility of Gene Panels for the Diagnosis of Inborn Errors of Metabolism in a Metabolic Reference Center - PMC [pmc.ncbi.nlm.nih.gov]

- 17. metabolicsupportuk.org [metabolicsupportuk.org]

- 18. mmsholdings.com [mmsholdings.com]

- 19. Gene Therapy for Monogenic Inherited Disorders: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gene therapy for metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Drug development for ultra-rare diseases: What happens when N=1? [clinicaltrialsarena.com]

- 23. 3 rare disease drug development challenges and opportunities [alcimed.com]

A Technical Guide to Sterol Accumulation in Disorders of Cholesterol Biosynthesis: Smith-Lemli-Opitz Syndrome and Lathosterolosis

Executive Summary: Smith-Lemli-Opitz Syndrome (SLOS) is an autosomal recessive disorder stemming from a deficiency in 7-dehydrocholesterol reductase (DHCR7), the enzyme that catalyzes the final step in cholesterol synthesis. This deficiency leads to a characteristic accumulation of 7-dehydrocholesterol (7-DHC) and its isomer 8-dehydrocholesterol (8-DHC), coupled with low plasma cholesterol levels.[1][2][3][4] While lathosterol is a key precursor in this pathway, it does not accumulate in SLOS. Instead, the accumulation of this compound is the hallmark of a distinct, much rarer metabolic disorder known as lathosterolosis, caused by a deficiency in sterol-C5-desaturase (SC5D).[5][6] This guide provides a detailed technical overview of the biochemical basis of these conditions, presents comparative quantitative data on sterol levels, outlines the analytical protocols for their measurement, and illustrates the relevant biochemical and diagnostic pathways for researchers, scientists, and professionals in drug development.

The Post-Lanosterol Cholesterol Biosynthesis Pathway

Cholesterol synthesis is a multi-step process, with the final stages occurring via the Kandutsch-Russell pathway after the formation of lanosterol.[7] Two critical enzymes in this pathway are sterol-C5-desaturase (SC5D) and 7-dehydrocholesterol reductase (DHCR7). The sequence proceeds as follows: lanosterol is converted through several steps to this compound. SC5D then converts this compound into 7-dehydrocholesterol (7-DHC).[5] In the final step, DHCR7 reduces the C7-C8 double bond of 7-DHC to produce cholesterol.[7][8] Genetic mutations in the genes encoding these enzymes disrupt the pathway, leading to severe developmental disorders.[4][9]

Biochemical Pathophysiology

Smith-Lemli-Opitz Syndrome (SLOS)

SLOS is caused by mutations in the DHCR7 gene, leading to deficient or non-functional 7-dehydrocholesterol reductase enzyme.[10] This enzymatic block prevents the conversion of 7-DHC to cholesterol.[3][8] Consequently, patients with SLOS exhibit:

-

Low plasma and tissue cholesterol levels. [11]

-

Markedly elevated concentrations of 7-DHC and its isomer 8-DHC. [3][12][13]

The pathophysiology of SLOS is attributed to both the deficiency of cholesterol, which is vital for cell membrane structure and function, and the toxic effects of the accumulating precursors, 7-DHC and 8-DHC.[4][14][15]

Lathosterolosis

Lathosterolosis is an extremely rare autosomal recessive disorder caused by mutations in the SC5DL gene, which encodes the sterol-C5-desaturase enzyme.[5][6] This defect blocks the conversion of this compound to 7-DHC.[5] The characteristic biochemical profile of lathosterolosis includes:

-

Marked elevation of this compound in plasma and tissues. [5][6]

-

Normal to low levels of 7-DHC and cholesterol.[5]

Phenotypically, lathosterolosis shares some features with SLOS, making a full sterol profile analysis essential for accurate diagnosis.[5][6]

Quantitative Data on Sterol Levels

Accurate diagnosis relies on quantifying the specific sterol intermediates that accumulate in each disorder. The following table summarizes typical sterol concentrations in plasma/serum for healthy controls and individuals with SLOS or lathosterolosis.

| Analyte | Normal/Control Range | Smith-Lemli-Opitz Syndrome (SLOS) | Lathosterolosis |

| Cholesterol | Varies with age/diet | Typically low to very low[11] | Normal[5] |

| 7-Dehydrocholesterol (7-DHC) | <0.65 µmol/L[5] | Markedly elevated (>50-fold increase)[12] | Normal (0.21 µmol/L in a reported case)[5] |

| This compound | <18 µmol/L[5] | Normal | Markedly elevated (81.6 µmol/L in a reported case)[5] |

Table 1: Comparative summary of plasma/serum sterol concentrations.

Experimental Protocols for Sterol Analysis

The gold-standard methods for the quantitative analysis of sterols in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17][18]

General Sample Preparation (Plasma/Serum)

-

Internal Standard Addition : An aliquot of plasma (typically 50-200 µL) is spiked with a deuterated internal standard (e.g., epicoprostanol, 25-hydroxycholesterol-d6) to control for extraction efficiency and instrument variability.[17][19][20]

-

Saponification (Hydrolysis) : To release esterified sterols, the sample is hydrolyzed by adding alcoholic potassium hydroxide (KOH) and heating at 60-90°C for 1-2 hours.[19][20][21] This step is crucial for measuring total sterol concentrations.

-

Extraction : After cooling, sterols are extracted from the aqueous matrix into an organic solvent. Common methods include liquid-liquid extraction with hexane or solid-phase extraction (SPE).[19][20][21]

-

Drying and Reconstitution : The organic extract is evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a suitable solvent for analysis.[17][21]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high chromatographic resolution and is a well-established method for sterol analysis.[18][19][20]

-

Derivatization : Prior to injection, the hydroxyl group of the sterols is derivatized to increase volatility and improve chromatographic properties. This is typically achieved by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine, followed by heating at 60°C for 1 hour.[19]

-

Chromatographic Separation : The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., Thermo Hypersil GOLD).[17] An appropriate temperature gradient is used to separate the different sterols based on their boiling points and interaction with the stationary phase.

-

Mass Spectrometry Detection : The separated compounds are ionized (typically via electron impact) and detected by a mass spectrometer. For quantification, Selected Ion Monitoring (SIM) is used, where the instrument is set to detect specific mass-to-charge ratio (m/z) fragments characteristic of each sterol and the internal standard, providing high sensitivity and specificity.[19][20]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high throughput and sensitivity without the need for derivatization.[16][17][22]

-

Chromatographic Separation : The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Separation is achieved on a reverse-phase column (e.g., C18 or pentafluorophenyl) using an isocratic or gradient mobile phase, often consisting of methanol, water, and a small amount of an additive like formic acid or ammonium acetate to aid ionization.[17][21][23] The separation of this compound from the highly abundant cholesterol isomer is a critical challenge that requires optimized chromatography.[17]

-

Ionization : The column eluent is directed to an ion source, typically atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), which is well-suited for sterols.[17][21]

-

Mass Spectrometry Detection : A tandem mass spectrometer (e.g., a triple quadrupole) is used for detection in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-product ion transition is highly specific and allows for sensitive quantification even in complex biological matrices.[17]

Visualizing Key Pathways and Workflows

Cholesterol Biosynthesis Pathway Disruption

The following diagram illustrates the final steps of the Kandutsch-Russell pathway, highlighting the enzymatic blocks in lathosterolosis and Smith-Lemli-Opitz syndrome.

Caption: Enzymatic blocks in the cholesterol synthesis pathway.

Diagnostic Workflow for Sterol Biosynthesis Disorders

This workflow outlines the logical progression from clinical suspicion to biochemical diagnosis of SLOS and lathosterolosis.

Caption: Diagnostic workflow for suspected sterol disorders.

References

- 1. Molecular genetics of the Smith-Lemli-Opitz syndrome and postsqualene sterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesterol Biosynthesis from Birth to Adulthood in a Mouse Model for 7-dehydrosterol reductase deficiency (Smith-Lemli-Opitz Syndrome) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SLOS - Understanding | CHOLBAM® (cholic acid) | Official HCP Site [cholbamhcp.com]

- 4. smithlemliopitz.org [smithlemliopitz.org]

- 5. Lathosterolosis: A Disorder of Cholesterol Biosynthesis Resembling Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lathosterolosis: a disorder of cholesterol biosynthesis resembling smith-lemli-opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Smith–Lemli–Opitz syndrome - Wikipedia [en.wikipedia.org]

- 8. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent insights into the Smith–Lemli–Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Smith-Lemli-Opitz syndrome: MedlinePlus Genetics [medlineplus.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sterols and Oxysterols in Plasma from Smith-Lemi-Opitz Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SLO - Overview: Smith-Lemli-Opitz Screen, Plasma [mayocliniclabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Smith-Lemli-Opitz syndrome: Clinical, biochemical, and genetic insights with emerging treatment opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medpace.com [medpace.com]

- 18. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plasma this compound measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration | Clinics [elsevier.es]

- 20. ohsu.edu [ohsu.edu]

- 21. lipidmaps.org [lipidmaps.org]

- 22. researchgate.net [researchgate.net]

- 23. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Late-Stage Cholesterol Synthesis: A Technical Guide to Lathosterol 5-Desaturase (SC5D)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathosterol 5-desaturase (EC 1.14.19.20), encoded by the SC5D gene, is a critical enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. Positioned at the penultimate step, it catalyzes the conversion of this compound to 7-dehydrocholesterol, the direct precursor to cholesterol. This integral membrane protein of the endoplasmic reticulum is a key player in maintaining cholesterol homeostasis. Its dysfunction leads to the rare autosomal recessive disorder, lathosterolosis, characterized by severe developmental abnormalities and metabolic dysregulation. This technical guide provides a comprehensive overview of the function, regulation, and clinical significance of this compound 5-desaturase, with a focus on quantitative data, experimental methodologies, and relevant biological pathways to aid researchers and professionals in drug development.

Introduction

Cholesterol, an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex multi-step pathway. This compound 5-desaturase, also known as sterol C5-desaturase, plays a pivotal role in the final stages of this process.[1][2] The enzyme introduces a double bond at the C5 position of the sterol ring, a crucial modification for the formation of cholesterol.[1][2] Understanding the intricacies of this compound 5-desaturase function and regulation is paramount for developing therapeutics for disorders of cholesterol metabolism and for exploring its potential as a drug target.

Enzymatic Function and Mechanism

This compound 5-desaturase is an oxidoreductase that facilitates the dehydrogenation of this compound.[3] The reaction is dependent on NAD(P)H and molecular oxygen.[1] The enzyme contains a conserved cluster of histidine residues, suggesting the involvement of a coordinated iron cation in its catalytic mechanism.[1]

Reaction:

This compound + NAD(P)H + H⁺ + O₂ → 7-Dehydrocholesterol + NAD(P)⁺ + 2H₂O[3]

The enzyme is localized to the endoplasmic reticulum membrane, where its substrate, this compound, is also situated.[2][4]

Quantitative Data

Gene Expression of SC5D in Human Tissues

The expression of the SC5D gene varies across different human tissues, with the highest levels observed in the liver, a primary site of cholesterol synthesis.[5] The following table summarizes the median mRNA expression levels of SC5D in various human tissues, based on data from the Genotype-Tissue Expression (GTEx) project.

| Tissue | Median Expression (TPM) |

| Liver | 150.3 |

| Adrenal Gland | 85.7 |

| Testis | 75.2 |

| Ovary | 50.1 |

| Brain - Cerebellum | 45.3 |

| Small Intestine - Terminal Ileum | 42.8 |

| Adipose - Subcutaneous | 35.6 |

| Skeletal Muscle | 20.1 |

| Whole Blood | 5.4 |

Data sourced from the GTEx Portal on December 13, 2025. TPM = Transcripts Per Million.

Enzyme Kinetics

| Parameter | Value | Organism/System |

| Km (this compound) | Data not available for human enzyme | - |

| Vmax | Data not available for human enzyme | - |

Inhibitors

Specific inhibitors of human this compound 5-desaturase are not well-characterized in the public domain. However, research into inhibitors of the fungal ortholog, ERG3, has identified compounds with inhibitory activity. These findings may provide a basis for the development of inhibitors targeting the human enzyme. One study on fungal 5-desaturase reported IC50 values for a series of ergostadien-3β-ol derivatives in the range of 47-149 µM.[8]

| Compound Class | IC₅₀ Range (µM) | Target Organism |

| Ergostadien-3β-ol derivatives | 47 - 149 | Fungus |

Experimental Protocols

This compound 5-Desaturase Activity Assay (Radiometric Method)

This protocol is adapted from methods used for other sterol desaturases and can be applied to measure the activity of this compound 5-desaturase in microsomes.

Materials:

-

[³H]-Lathosterol (radiolabeled substrate)

-

Microsomal protein fraction (from tissue homogenates or cells expressing SC5D)

-

NADPH or NADH

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

-

Thin-layer chromatography (TLC) plates

-

Developing solvent (e.g., hexane:ethyl acetate, 4:1 v/v)

Protocol:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, a known amount of microsomal protein, and NADPH or NADH.

-

Initiate the reaction: Add [³H]-Lathosterol to the reaction mixture to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction: Terminate the reaction by adding a strong base (e.g., 1 M NaOH) or by extracting the lipids with an organic solvent.

-

Lipid extraction: Extract the lipids from the reaction mixture using a suitable organic solvent (e.g., hexane or chloroform:methanol).

-

Separation of sterols: Separate the substrate ([³H]-lathosterol) from the product ([³H]-7-dehydrocholesterol) using TLC.

-

Quantification: Scrape the spots corresponding to the substrate and product from the TLC plate into separate scintillation vials. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate enzyme activity: The enzyme activity can be calculated based on the amount of product formed per unit time per milligram of protein.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is essential for the diagnosis of lathosterolosis and for quantifying sterol levels in research settings.

Materials:

-

Internal standard (e.g., epicoprostanol or deuterated this compound)

-

Saponification reagent (e.g., 1 M KOH in 90% ethanol)

-

Extraction solvent (e.g., hexane)

-

Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS)

-

GC-MS system with a capillary column suitable for sterol analysis (e.g., HP-5MS)

Protocol:

-

Sample preparation: To a known amount of plasma or cell lysate, add the internal standard.

-

Saponification: Add the saponification reagent and incubate at a high temperature (e.g., 60°C) to hydrolyze sterol esters.

-

Extraction: After cooling, add water and extract the non-saponifiable lipids (including sterols) with the extraction solvent.

-

Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatization: Re-dissolve the dried lipid extract in a derivatization reagent and heat to form trimethylsilyl (TMS) ethers of the sterols.

-

GC-MS analysis: Inject the derivatized sample into the GC-MS system. The different sterols will be separated based on their retention times and identified by their characteristic mass spectra.

-

Quantification: The concentration of each sterol is determined by comparing its peak area to that of the internal standard.

Signaling Pathways and Logical Relationships

Transcriptional Regulation of SC5D by SREBP-2

The expression of the SC5D gene, like many other genes involved in cholesterol biosynthesis, is primarily regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[9][10][11] When cellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of its target genes, including SC5D, to upregulate their transcription.[10][11]

Caption: Transcriptional regulation of SC5D by SREBP-2.

Cholesterol Biosynthesis Pathway: Role of this compound 5-Desaturase

This compound 5-desaturase catalyzes a critical step in the Kandutsch-Russell pathway, the predominant route for cholesterol synthesis in mammals.

Caption: Cholesterol biosynthesis pathway highlighting SC5D.

Experimental Workflow for Inhibitor Screening

A typical workflow for identifying and characterizing inhibitors of this compound 5-desaturase would involve both biochemical and cell-based assays.

Caption: Experimental workflow for SC5D inhibitor screening.

Clinical Relevance: Lathosterolosis

A deficiency in this compound 5-desaturase activity, due to mutations in the SC5D gene, results in the rare autosomal recessive disorder lathosterolosis.[12][13][14] This condition is characterized by a buildup of this compound in the plasma and tissues, and a deficiency of cholesterol.[12][13]

Clinical Features of Lathosterolosis:

-

Multiple congenital anomalies

-

Intellectual disability and developmental delay

-

Facial dysmorphism

-

Liver disease

-

Failure to thrive

Diagnosis is confirmed by sterol analysis of plasma, which shows markedly elevated levels of this compound, and can be confirmed by molecular genetic testing of the SC5D gene.[12][13]

Conclusion

This compound 5-desaturase is a crucial enzyme in the terminal stages of cholesterol biosynthesis, and its proper function is essential for normal development and physiology. This technical guide has provided an in-depth overview of its function, regulation, and clinical significance, supported by available quantitative data and detailed experimental protocols. Further research into the specific kinetics and inhibitors of the human enzyme is warranted and will be instrumental in developing targeted therapies for lathosterolosis and other disorders of cholesterol metabolism. The methodologies and pathways described herein provide a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic manipulation of this key metabolic enzyme.

References

- 1. benchchem.com [benchchem.com]

- 2. Sterol-C5-desaturase-like - Wikipedia [en.wikipedia.org]

- 3. SC5D protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. scbt.com [scbt.com]

- 5. jasem.com.tr [jasem.com.tr]

- 6. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SC5D sterol-C5-desaturase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Diagnosis of Smith-Lemli-Opitz syndrome by gas chromatography/mass spectrometry of 7-dehydrocholesterol in plasma, amniotic fluid and cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular cloning and structural analysis of human sterol C5 desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Lathosterol Levels in Healthy Human Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endogenous lathosterol levels in healthy human plasma. This compound, a direct precursor of cholesterol in the Kandutsch-Russell pathway, serves as a crucial biomarker for whole-body cholesterol synthesis.[1] Its concentration in plasma reflects the rate of de novo cholesterol production, offering valuable insights for cardiovascular disease research and the development of lipid-lowering therapies. This document summarizes key quantitative data, details established experimental protocols for this compound measurement, and visualizes the biochemical pathway and analytical workflows.

Quantitative Data: Plasma this compound Levels in Healthy Adults

The concentration of this compound in the plasma of healthy individuals can vary based on several factors, including gender, ethnicity, and diet.[2] The following table summarizes reported reference intervals and mean concentrations from various studies. It is important to note that direct comparisons between studies should be made with caution due to differences in analytical methodologies and study populations.

| Population | Gender | This compound Concentration (µg/mL) | Analytical Method | Reference |

| Japanese | Male | 0.77–3.60 (Reference Interval) | Gas Chromatography (GC) | [3] |

| Female | 0.64–2.78 (Reference Interval) | Gas Chromatography (GC) | [3] | |

| Dutch | Male | Higher than females (no specific range provided) | Not specified | [4] |

| Female | Lower than males (no specific range provided) | Not specified | [4] | |

| Apo E3/3 Phenotype Reference Group | Mixed | 7.8 ± 0.4 (Adjusted Mean, µmol/L) | Not specified | [5] |

| American (Pre-selected for cholesterol synthesis) | High Synthesis | L/C Ratio: 2.03 ± 0.39 (µmol/mmol) | Not specified | [6] |

| Low Synthesis | L/C Ratio: 0.99 ± 0.28 (µmol/mmol) | Not specified | [6] |

L/C Ratio: this compound-to-cholesterol ratio.

Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

This compound is a key intermediate in the Kandutsch-Russell pathway, one of the two main branches of cholesterol biosynthesis.[7] This pathway begins with acetyl-CoA and involves a series of enzymatic reactions. The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step and a primary target for statin drugs.[8]

Experimental Protocols for this compound Quantification

Accurate quantification of plasma this compound is essential for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)